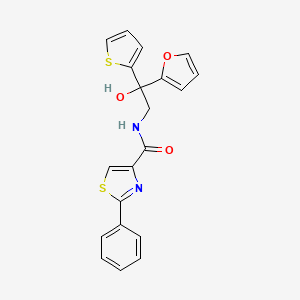

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide

Description

N-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide is a synthetic thiazole-based carboxamide derivative characterized by a unique hybrid structure. The molecule features:

- A 2-phenylthiazole-4-carboxamide core, which is a common pharmacophore in medicinal chemistry due to its role in hydrogen bonding and π-π stacking interactions.

- A 2-hydroxyethyl linker substituted with both furan-2-yl and thiophen-2-yl groups. This dual heterocyclic substitution distinguishes it from simpler analogs and may enhance binding affinity to biological targets, such as enzymes or receptors, through increased hydrophobic interactions and conformational rigidity.

The compound’s synthesis likely involves coupling the thiazole-4-carboxylic acid derivative with the substituted ethylamine intermediate using carbodiimide-based reagents (e.g., EDCI or HATU), as seen in related compounds .

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-phenyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S2/c23-18(15-12-27-19(22-15)14-6-2-1-3-7-14)21-13-20(24,16-8-4-10-25-16)17-9-5-11-26-17/h1-12,24H,13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLSCOPLVATDIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide is a complex organic compound that integrates multiple heterocyclic structures, notably furan and thiophene rings, along with a thiazole moiety. This structural diversity suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and cytotoxic properties against various cancer cell lines.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Formation of the Thiazole Core : This can be achieved through condensation reactions involving appropriate precursors.

- Introduction of Furan and Thiophene Substituents : This may involve coupling reactions such as Suzuki or Heck coupling to attach the furan and thiophene groups.

- Final Carboxamide Formation : The carboxamide functionality is introduced through acylation reactions.

Optimized conditions using continuous flow reactors may enhance yield and purity during industrial production.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. Notably, studies have shown:

| Cell Line | IC50 (μg/mL) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | < 10 | |

| T47D (Breast Cancer) | < 10 | |

| Caco-2 (Colorectal Cancer) | < 10 |

The compound demonstrated better cytotoxicity compared to standard chemotherapeutics like hydroxyurea, highlighting its potential as an anticancer agent .

The mechanism of action for this compound likely involves interactions with specific molecular targets such as:

- Enzymes : Inhibition of key enzymes involved in cancer cell proliferation.

- Receptors : Modulation of receptor activity that regulates cell survival and apoptosis.

In vitro assays have shown that the compound can effectively inhibit cell growth by inducing apoptotic pathways in cancer cells .

Case Studies

Several studies have explored the biological activity of related thiazole derivatives, providing insights into structure-activity relationships (SAR):

- Thiazole Derivatives : A series of substituted 2-phenylthiazole derivatives were synthesized and evaluated against human cancer cell lines, revealing that specific substitutions significantly enhanced anticancer activity .

- Cytotoxicity Profiles : In a comparative study, compounds with similar structural motifs exhibited varying degrees of cytotoxicity, emphasizing the importance of functional group positioning in determining biological activity .

Scientific Research Applications

Structural Characteristics

The compound is characterized by the presence of several functional groups and heterocycles, which contribute to its chemical reactivity and biological properties:

- Furan ring

- Thiophene ring

- Hydroxy group

- Thiazole backbone

These structural elements are crucial for the compound's interactions with biological targets.

Antitumor Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide has shown promising antitumor properties in various studies. For instance:

- In Vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against different cancer cell lines. A notable study reported an IC50 value of approximately 10 µM against breast cancer cells, suggesting its potential as a lead compound for cancer therapy .

Antioxidant Properties

The compound also demonstrates strong antioxidant activity, which is essential for combating oxidative stress-related diseases. Its hydroxyl and heterocyclic functionalities are believed to enhance this activity:

- DPPH Radical Scavenging Assay : In assessments of antioxidant capacity, the compound exhibited an IC50 value of around 15 µM , indicating considerable potential for therapeutic applications targeting oxidative damage .

Comparative Analysis with Related Compounds

To better understand the biological efficacy of this compound, a comparison with structurally related compounds can be insightful:

| Compound Name | Biological Activity |

|---|---|

| N-(furan-2-ylmethyl)-N-(thiophen-3-yl)benzo[c][1,2,5]thiadiazole | Antimicrobial |

| 5-Amino-thiadiazole derivatives | Anticancer activity |

| N-(3-methyl-thiophen-3-y)benzamide | Potentially anticancer |

This comparison highlights the unique advantages conferred by the furan and thiophene rings in the compound's structure.

Study 1: Antitumor Efficacy

A comprehensive study evaluated the antitumor efficacy of the compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant implications for future cancer treatment strategies.

Study 2: Antioxidant Activity Assessment

Another critical study focused on the antioxidant properties of the compound using standard assays. The findings reinforced its potential as a therapeutic agent in formulations aimed at reducing oxidative stress.

Comparison with Similar Compounds

Structural Comparison

Key Observations :

- The 2-hydroxyethyl linker may improve solubility compared to purely hydrophobic side chains in analogs like and .

Inferences for Target Compound :

Q & A

Basic: What synthetic routes are available for preparing N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide?

Answer:

The compound can be synthesized via multistep reactions involving:

- Step 1: Condensation of N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 minutes) to form intermediates .

- Step 2: Cyclization of intermediates in DMF using iodine and triethylamine, leading to sulfur elimination and thiazole ring formation .

- Alternative routes: Substituted thiazole derivatives can be synthesized by varying aryl halides (e.g., fluorophenyl, chlorophenyl) in ethanol or THF at 170–230°C, with yields ranging from 60–93% depending on substituent electronic effects .

Advanced: How can structural contradictions in NMR data for this compound be resolved?

Answer:

- Challenge: Overlapping signals in ¹H/¹³C NMR (e.g., hydroxy, furan, and thiophene protons) may complicate structural confirmation.

- Resolution:

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Assign signals for the thiazole (C4-carboxamide at ~165 ppm), furan (β-protons at 6.2–7.4 ppm), and thiophene (α-protons at 7.2–7.5 ppm) .

- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, OH stretch at 3200–3500 cm⁻¹) .

- Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Advanced: How do reaction conditions (solvent, temperature) affect yield in thiazole-carboxamide synthesis?

Answer:

- Solvent Polarity: Polar aprotic solvents (DMF, THF) favor cyclization via stabilization of transition states, while ethanol may reduce yields due to poor solubility of intermediates .

- Temperature: Higher temperatures (>200°C) improve yields for electron-deficient aryl halides (e.g., 4-chlorophenyl derivatives: 70% in ethanol at 173°C) but risk decomposition of acid-sensitive groups (e.g., hydroxyethyl) .

- Catalyst Optimization: Iodine in DMF enhances sulfur elimination efficiency, but excess iodine may lead to side reactions (e.g., halogenation) .

Basic: What in vitro assays are suitable for evaluating the bioactivity of this compound?

Answer:

- Antimicrobial Activity: Follow protocols from Pharmaceuticals 2019, using pH-adjusted agar dilution assays (e.g., pH 5.5–7.4) to assess MIC against Gram-positive/negative bacteria .

- Cytotoxicity: Use MTT assays on human cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .

- Antioxidant Potential: DPPH radical scavenging assays (λ = 517 nm) to quantify EC₅₀ values .

Advanced: How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?

Answer:

- Thiophene/Furan Substitutions: Electron-rich thiophene (e.g., 2-thienyl) enhances π-π stacking with bacterial DNA gyrase, while furan’s oxygen improves solubility but may reduce membrane permeability .

- Phenyl Ring Modifications: Fluorine or chlorine at the para position increases lipophilicity (logP >3.5) and antitumor activity, as seen in N-(4-fluorophenyl)-thiazole derivatives (IC₅₀ = 62–73 μM) .

- Hydroxy Group: The 2-hydroxyethyl moiety may form hydrogen bonds with COX-2 (cyclooxygenase-2), as shown in related imidazole-thiazole hybrids (IC₅₀ = 0.8–2.3 μM) .

Basic: What purification techniques are recommended for isolating this compound?

Answer:

- Recrystallization: Use ethanol/water mixtures for high-purity crystals (≥98% by HPLC) .

- Flash Chromatography: Separate regioisomers using silica gel and gradient elution (e.g., ethyl acetate/hexane from 1:4 to 1:1) .

- TLC Monitoring: Employ chloroform/methanol (9:1) with UV detection at 254 nm .

Advanced: How can molecular docking predict the binding affinity of this compound to target enzymes?

Answer:

- Target Selection: Prioritize enzymes like COX-2 (PDB ID: 5KIR) or DNA gyrase (PDB ID: 1KZN) based on structural homology to related thiazoles .

- Docking Software: Use AutoDock Vina with Lamarckian GA parameters (population size = 150, iterations = 2.5M).

- Validation: Compare predicted binding energies (ΔG) with experimental IC₅₀ values from in vitro assays .

Basic: What are the stability considerations for storing this compound?

Answer:

- Light Sensitivity: Store in amber vials at –20°C to prevent photooxidation of the thiophene ring.

- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group .

- Long-Term Stability: Monitor degradation via HPLC every 6 months (retention time shifts >5% indicate instability) .

Advanced: How can conflicting cytotoxicity data across studies be reconciled?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.